molecular formula C13H15NO4 B070735 (R)-1-Cbz-pyrrolidine-3-carboxylic acid CAS No. 192214-06-5

(R)-1-Cbz-pyrrolidine-3-carboxylic acid

Cat. No.: B070735
CAS No.: 192214-06-5
M. Wt: 249.26 g/mol
InChI Key: JSASVUTVTRNJHA-LLVKDONJSA-N
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Description

(R)-1-Cbz-pyrrolidine-3-carboxylic acid (CAS 192214-06-5) is a chiral pyrrolidine derivative that serves as a valuable building block in organic synthesis and pharmaceutical research . The compound features a carboxybenzyl (Cbz) protecting group on the nitrogen atom, which is readily cleaved under mild conditions, making it a versatile intermediate for the synthesis of more complex molecules . With a molecular formula of C13H15NO4 and a molecular weight of 249.26 g/mol , this chiral synthon is particularly significant for the exploration of structure-activity relationships in drug discovery projects. It is commonly employed in the preparation of peptidomimetics and other bioactive compounds where the stereochemistry of the pyrrolidine ring is critical for biological activity . Researchers utilize this compound as a key starting material for developing active pharmaceutical ingredients (APIs) and other fine chemicals . The (R)-enantiomer provides specific three-dimensional structure that can be essential for achieving desired interactions with biological targets. Handle with care; this product may cause skin and eye irritation and respiratory irritation . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-12(16)11-6-7-14(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSASVUTVTRNJHA-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649658
Record name (3R)-1-[(Benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192214-06-5
Record name (3R)-1-[(Benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Nomenclature and Stereochemical Assignment

IUPAC Naming Conventions for Chiral Pyrrolidine (B122466) Derivatives

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming organic compounds. For (R)-1-Cbz-pyrrolidine-3-carboxylic acid, the name is deconstructed as follows:

Pyrrolidine : This is the parent heterocycle, a five-membered saturated ring containing one nitrogen atom. ontosight.ai

-3-carboxylic acid : This suffix indicates the presence of a carboxyl group (-COOH) at the third position of the pyrrolidine ring. According to IUPAC rules for carboxylic acids, the carboxyl group is given the highest priority, and when attached to a ring, the suffix "-carboxylic acid" is appended to the name of the cyclic compound. libretexts.org The carbon atom of the ring attached to the carboxyl group is assigned the locant 1 for numbering the ring atoms, but in this case, the nitrogen atom is conventionally numbered 1.

1-Cbz : The "Cbz" is a common abbreviation for the carbobenzyloxy group, also known as the benzyloxycarbonyl group. This protecting group is attached to the nitrogen atom at the 1-position of the pyrrolidine ring. sigmaaldrich.com Its full IUPAC name is benzyl (B1604629) (phenylmethyl) ester of a carbamic acid derivative.

(R)- : This prefix denotes the absolute configuration at the chiral center, which is the carbon atom at the 3-position of the pyrrolidine ring. The determination of this configuration is based on the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orgpsiberg.com

Therefore, the systematic IUPAC name for this compound is (R)-1-(benzyloxycarbonyl)pyrrolidine-3-carboxylic acid . epa.gov

Designation of (R)-Configuration at the Pyrrolidine-3 Position

The assignment of the (R) or (S) configuration to a chiral center is a critical aspect of stereochemistry, determined by the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orgpsiberg.com The process involves a stepwise assignment of priorities to the four substituents attached to the stereocenter, which in this case is the carbon atom at the 3-position of the pyrrolidine ring.

Step-by-Step CIP Priority Assignment:

Identify the chiral center : The carbon at the 3-position is bonded to four different groups: a hydrogen atom (H), a carboxylic acid group (-COOH), and two carbon atoms that are part of the pyrrolidine ring (C2 and C4).

Assign priorities based on atomic number : The atom with the highest atomic number directly attached to the chiral center receives the highest priority. numberanalytics.comlibretexts.org

Priority 1 : The oxygen atom of the hydroxyl group in the -COOH has a higher atomic number (8) than the carbon atoms (6) it is attached to. However, we look at the atoms directly bonded to the chiral carbon. The carbon of the -COOH group is attached to two oxygen atoms (one double-bonded, treated as two single bonds in the CIP rules) and one carbon. The C2 and C4 carbons of the ring are each attached to the nitrogen (atomic number 7) and two hydrogens. The nitrogen atom on C2 gives it a higher priority.

To break the tie between the two ring carbons (C2 and C4), we move to the next atoms along the chain. C2 is bonded to the nitrogen atom (atomic number 7), while C4 is bonded to a carbon atom (C5). Since nitrogen has a higher atomic number than carbon, the path through C2 has higher priority.

Therefore, the priorities are assigned as follows:

-COOH (the carbon is bonded to three oxygen atoms, counting the double bond twice)

The path towards C2 (bonded to N)

The path towards C4 (bonded to C5)

-H (lowest atomic number)

Orient the molecule : The molecule is oriented so that the lowest priority group (the hydrogen atom) points away from the viewer. chemistrysteps.com

Determine the direction of the remaining priorities : With the lowest priority group in the back, the direction from the highest priority group (1) to the second highest (2) to the third highest (3) is observed. masterorganicchemistry.com For the (R)-isomer, this direction is clockwise. chemistrysteps.com

Experimental techniques such as X-ray crystallography or vibrational circular dichroism (VCD) can be used to definitively determine the absolute configuration of a chiral molecule. nih.govstackexchange.com

Significance of Stereochemistry in Chemical and Biological Contexts

The stereochemistry of a molecule is of paramount importance in both chemical and biological systems. ontosight.ai The three-dimensional arrangement of atoms can dramatically influence a molecule's physical, chemical, and biological properties. ontosight.ai

In a chemical context, the stereochemistry of chiral building blocks like this compound dictates the stereochemical outcome of subsequent reactions. The use of enantiomerically pure starting materials is a cornerstone of modern asymmetric synthesis, enabling the preparation of complex target molecules with a specific, desired stereochemistry. nih.gov

In a biological context, the significance of stereochemistry is even more pronounced. nih.govnih.gov Biological systems, such as enzymes and receptors, are inherently chiral. researchgate.net This means they can differentiate between the enantiomers of a chiral molecule, often leading to one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects. evitachem.com The different spatial arrangements of substituents on the pyrrolidine ring can lead to distinct binding modes with biological targets. nih.govnih.gov The non-planar, puckered conformation of the pyrrolidine ring, a phenomenon known as "pseudorotation," allows it to explore a greater three-dimensional space, which can be crucial for its interaction with biological macromolecules. nih.govnih.gov Consequently, the specific (R)-configuration of this compound makes it a valuable precursor for the synthesis of biologically active molecules where this particular stereoisomer is required for optimal activity. nih.govresearchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number192214-06-5 scbt.com
Molecular FormulaC13H15NO4 scbt.com
Molecular Weight249.26 g/mol scbt.com

Table 2: IUPAC Nomenclature Details

ComponentDescription
Parent Heterocycle Pyrrolidine
Principal Functional Group Carboxylic acid at position 3
Substituent at N-1 Benzyloxycarbonyl (Cbz)
Stereodescriptor (R) at position 3

Synthetic Methodologies for R 1 Cbz Pyrrolidine 3 Carboxylic Acid

Chiral Pool Synthesis Approaches

Chiral pool synthesis is a foundational strategy in organic chemistry that leverages the abundance of enantiomerically pure compounds from natural sources as starting materials. nih.gov This approach circumvents the need for creating a chiral center, as the stereochemistry is already embedded in the precursor molecule. For the synthesis of chiral pyrrolidines, amino acids are among the most utilized building blocks. nih.govnih.gov

The "chiral pool" refers to the collection of readily available, inexpensive, and optically active natural products, such as amino acids, carbohydrates, and terpenes. nih.gov These compounds serve as versatile starting points for the total synthesis of complex molecules. For pyrrolidine (B122466) derivatives, amino acids like proline and hydroxyproline are particularly relevant due to their inherent five-membered ring structure. nih.gov Other precursors, such as L-aspartic acid and (R)-glycidol, have also been successfully employed to construct the (R)-pyrrolidine-3-carboxylic acid framework. yale.edu

Proline and 4-hydroxyproline are highly valuable chiral precursors for synthesizing substituted pyrrolidines. nih.gov Their rigid cyclic structure makes them ideal starting materials for a wide range of pharmaceutical compounds. nih.gov For instance, a common and well-documented route involves starting with trans-(4R)-hydroxy-L-proline. yale.edu This precursor can be chemically manipulated through a series of steps to yield the desired (R)-pyrrolidine-3-carboxylic acid structure. Similarly, Boc-protected trans-4-hydroxy-L-proline is a key starting material for various synthetic routes leading to complex pyrrolidine derivatives. nih.gov

Table 1: Chiral Pool Precursors for Pyrrolidine Synthesis

Chiral Precursor Synthetic Target/Intermediate Reference
trans-(4R)-hydroxy-L-proline (3R)-Carboxy Pyrrolidine yale.edu
L-aspartic acid (3R)-Carboxy Pyrrolidine yale.edu
(R)-glycidol (3R)-Carboxy Pyrrolidine yale.edu
(S)-prolinol Avanafil, Elbasvir Precursors nih.gov

Asymmetric Synthesis Strategies

In contrast to chiral pool synthesis, asymmetric strategies build the chiral pyrrolidine ring from achiral or prochiral precursors. These methods rely on the use of a chiral catalyst to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other.

Enantioselective catalysis is a powerful tool for the synthesis of optically active compounds. The two main branches are organocatalysis, which uses small chiral organic molecules, and transition metal catalysis, which employs complexes of metals like palladium, rhodium, or copper. A frequently used transformation in this context is the intramolecular aza-Michael reaction to form the heterocyclic ring. whiterose.ac.uk

Organocatalysis has emerged as a crucial methodology for asymmetric synthesis, often providing high enantioselectivity under mild reaction conditions. In the context of pyrrolidine synthesis, several organocatalytic approaches have proven effective.

Notably, (R)-3-pyrrolidinecarboxylic acid itself can function as an efficient organocatalyst. It has been shown to catalyze enantioselective anti-Mannich-type reactions between ketones and α-imino esters, yielding products with high diastereoselectivity (anti/syn up to >99:1) and enantioselectivity (up to 99% ee). acs.org The carboxylic acid group at the 3-position of the pyrrolidine ring plays a critical role in directing the stereochemical outcome of the carbon-carbon bond formation. acs.org

Another advanced strategy is the asymmetric "clip-cycle" synthesis, which utilizes a chiral phosphoric acid as the catalyst. acs.orgwhiterose.ac.uk In this method, a Cbz-protected bis-homoallylic amine is first "clipped" to a thioacrylate via alkene metathesis. The subsequent enantioselective intramolecular aza-Michael cyclization, catalyzed by the chiral phosphoric acid, forms the desired substituted pyrrolidine with high enantioselectivity. acs.orgwhiterose.ac.uk This method is effective for creating various 2,2- and 3,3-disubstituted pyrrolidines. acs.org Organocatalytic enantioselective Michael additions of 4-oxo-2-enoates with nitroalkanes have also been developed to synthesize 5-alkyl-substituted pyrrolidine-3-carboxylic acids with high enantiomeric excess. rsc.org

Table 2: Organocatalytic Methods for Pyrrolidine Ring Formation

Catalyst Type Reaction Key Features Reference
(R)-3-pyrrolidinecarboxylic acid anti-Mannich-type reaction High anti-selectivity and enantioselectivity. acs.org
Chiral Phosphoric Acid Intramolecular aza-Michael "Clip-cycle" strategy; forms Cbz-protected pyrrolidines. acs.orgwhiterose.ac.uk

Transition metal catalysis offers a diverse set of tools for the construction of pyrrolidine rings. Various metals, including palladium (Pd), nickel (Ni), cobalt (Co), and copper (Cu), have been employed to catalyze different types of ring-forming reactions. organic-chemistry.org

For example, Pd-catalyzed alkene carboamination reactions of (hetero)arylthianthrenium triflates provide access to biologically important pyrrolidine derivatives. organic-chemistry.org Divergent synthesis strategies have been developed using different metal catalysts to achieve regioselectivity; Co catalysts can be used for C2-alkylation of 3-pyrrolines, while Ni catalysts promote C3-alkylation, both yielding chiral alkylated pyrrolidines with high enantioselectivity. organic-chemistry.org Furthermore, copper-catalyzed intramolecular amination of remote, unactivated C(sp³)–H bonds represents a modern and efficient method for constructing the pyrrolidine ring under mild conditions. organic-chemistry.org

Table 3: Transition Metal-Catalyzed Pyrrolidine Syntheses

Metal Catalyst Reaction Type Key Features Reference
Palladium (Pd) Alkene Carboamination Utilizes (hetero)arylthianthrenium triflates. organic-chemistry.org
Cobalt (Co) / Nickel (Ni) Hydroalkylation Catalyst-tuned regio- and enantioselectivity (C2 vs C3). organic-chemistry.org
Copper (Cu) Intramolecular C-H Amination Amination of unactivated C(sp³)–H bonds. organic-chemistry.org

Protection Group Strategies: The Cbz Moiety

Role of the Carbobenzyloxy (Cbz) Group in Amine Protection

The Carbobenzyloxy (Cbz or Z) group is a carbamate-type protecting group for amines. Its primary function is to render the nitrogen atom of the pyrrolidine ring non-nucleophilic and non-basic. This is crucial for preventing the amine from participating in undesired side reactions during subsequent synthetic steps, such as those involving the activation or modification of the carboxylic acid functionality. The Cbz group is known for its stability under a wide range of conditions, including exposure to many acidic and basic reagents, which makes it a robust choice in multistep synthesis.

Methods for Cbz Introduction and Deprotection in Pyrrolidine Systems

The introduction of the Cbz group onto the pyrrolidine nitrogen is a standard and efficient transformation. The most common method involves the reaction of the parent pyrrolidine-3-carboxylic acid with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. guidechem.com The base neutralizes the hydrochloric acid that is generated during the reaction. A variety of conditions can be employed, allowing for flexibility depending on the substrate's properties.

Deprotection, or the removal of the Cbz group, is most famously achieved through catalytic hydrogenolysis. This reaction involves treating the Cbz-protected compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide. This method is exceptionally clean and high-yielding. Alternative, non-hydrogenation methods for Cbz removal have also been developed, such as using strong acids or other reducing agents, though hydrogenolysis remains the most common.

Table 2: Methods for Cbz Introduction on Pyrrolidine-3-carboxylic acid
MethodReagentsSolventKey ConditionsReference
Method 1Benzyl chloroformateTetrahydrofuran (THF)Reflux at 65°C for 4 hours. guidechem.com
Method 2Benzyl chloroformate, Potassium carbonateAcetonitrileHeating at 80°C for 2 hours. guidechem.com

Orthogonal Protecting Group Strategies in Complex Syntheses

In the synthesis of complex molecules with multiple functional groups, an orthogonal protecting group strategy is essential. This strategy utilizes two or more protecting groups that can be removed under distinct reaction conditions without affecting the others. This allows for the selective unmasking and reaction of specific functional groups in a controlled sequence.

The Cbz group is a key component in many orthogonal schemes. Its removal condition, catalytic hydrogenolysis, is unique and does not interfere with common acid-labile or base-labile protecting groups.

Acid-Labile Groups : The tert-butyloxycarbonyl (Boc) group is removed by treatment with strong acids like trifluoroacetic acid (TFA).

Base-Labile Groups : The 9-fluorenylmethyloxycarbonyl (Fmoc) group is cleaved by bases such as piperidine.

Because the Cbz group is stable to both acidic and basic conditions used to remove Boc and Fmoc groups, respectively, it can be used in concert with them. For example, in a molecule containing both a Cbz-protected amine and a Boc-protected amine, the Boc group can be selectively removed with acid to reveal the first amine for further reaction, while the Cbz group remains intact. The Cbz group can then be removed later in the synthesis using hydrogenolysis. This orthogonality is a cornerstone of modern peptide synthesis and the construction of other complex organic molecules.

Table 3: Common Orthogonal Protecting Groups for Amines
Protecting GroupAbbreviationCleavage ConditionStability
CarbobenzyloxyCbz, ZH₂, Pd/C (Hydrogenolysis)Stable to acid and base.
tert-ButyloxycarbonylBocStrong Acid (e.g., TFA)Stable to base and hydrogenolysis.
9-FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine)Stable to acid and hydrogenolysis.

Novel Synthetic Routes and Enhancements

One-Pot Synthetic Procedures

The development of one-pot synthetic procedures, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, is a key goal in modern chemistry for improving efficiency and reducing waste. While complex diastereoselective syntheses are often multi-step by necessity, the protection step can sometimes be streamlined. For the synthesis of 1-Cbz-pyrrolidine-3-carboxylic acid, a highly efficient procedure involves simply mixing the parent amino acid, benzyl chloroformate, and a base like potassium carbonate in a suitable solvent and heating the mixture. guidechem.com This process, while technically involving multiple components, functions as a single operational step to achieve the protected product, minimizing workup and purification of intermediates. The development of true one-pot reactions that combine the formation of the pyrrolidine ring with its subsequent protection represents an ongoing area of synthetic research.

Sustainable and Green Chemistry Approaches in Pyrrolidine Synthesis

The synthesis of pyrrolidine derivatives is increasingly guided by the principles of green chemistry, which prioritize the use of environmentally benign solvents, reduction of waste, and energy efficiency. vjol.info.vnchemheterocycles.com One sustainable strategy involves the use of biosourced starting materials, such as levulinic acid, to produce pyrrolidone derivatives directly, often without the need for catalysts or additives and generating very little waste. rsc.org

Multi-component reactions (MCRs) represent another key green approach, allowing the synthesis of complex pyrrolidine structures in a single step from simple precursors. tandfonline.com These reactions are often performed in eco-friendly solvents like ethanol. vjol.info.vn For instance, the synthesis of 5-oxo-2-pyrrolidine carboxamide derivatives has been achieved through a one-pot, three-component reaction using a green solvent under ultrasound irradiation, which enhances reaction rates and efficiency. tandfonline.com The advantages of MCRs over traditional multi-step methods include significant atom and step economy, leading to less solvent consumption and waste production. tandfonline.com

Further green methodologies include catalyst-free reactions, the use of microwave heating to accelerate reactions, and catalyst-based reactions that employ efficient and recyclable catalysts. tandfonline.com For example, cobalt-catalyzed hydrosilylation of levulinic acid with phenylsilane can selectively yield either pyrrolidones or pyrrolidines by tuning the amount of the silane agent. organic-chemistry.org These methods aim to reduce the environmental impact by minimizing hazardous reagents and byproducts. chemheterocycles.com

Table 1: Comparison of Green Synthesis Methodologies for Pyrrolidine Derivatives

Methodology Key Features Advantages Example Application
Biosourced Reactants Utilizes renewable starting materials like levulinic acid. rsc.org High sustainability, low E-factor (environmental factor). rsc.org Direct synthesis of 5-methylpyrrolidone derivatives. rsc.org
Multi-component Reactions (MCRs) Combines three or more reactants in a single step. tandfonline.com High atom and step economy, reduced waste and solvent use. tandfonline.com One-pot synthesis of 5-oxo-2-pyrrolidine carboxamide derivatives. tandfonline.com
Ultrasound/Microwave Irradiation Uses alternative energy sources to drive reactions. tandfonline.com Faster reaction times, improved yields, often in green solvents. tandfonline.com Synthesis of pyrrolidine-based heterocyclic compounds via microwave heating. tandfonline.com
Catalytic Approaches Employs catalysts to enable efficient transformations under mild conditions. organic-chemistry.org High selectivity, potential for catalyst recycling. Co-catalyzed synthesis of pyrrolidines from levulinic acid. organic-chemistry.org

Flow Chemistry Applications for Efficient Production

Flow chemistry has emerged as a powerful technology for the synthesis of heterocyclic compounds, including pyrrolidines, offering significant advantages over traditional batch processing. mdpi.com This methodology involves the continuous pumping of reagents through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. mdpi.com Key benefits include enhanced heat and mass transfer, improved safety when handling hazardous intermediates, and greater reproducibility and scalability. mdpi.comresearchgate.net

The synthesis of pyrrolidine and piperidine derivatives has been successfully demonstrated in a flow microreactor via electroreductive cyclization. researchgate.net This method provides the target compounds in good yields and can be scaled up for preparative purposes through continuous electrolysis. researchgate.net The large surface-area-to-volume ratio in microreactors allows for highly efficient reactions. researchgate.net

Flow chemistry setups can be designed for multi-step sequences, enabling the synthesis of complex molecules without isolating intermediates. uc.pt For example, a "catch-react-release" methodology using a monolith-supported reagent has been developed for the flow synthesis of 2-aminopyrimidine derivatives, a strategy adaptable to other heterocyclic systems. uc.pt Such processes can significantly reduce reaction times compared to batch methods; in some cases, a reaction that takes hours in a flask can be completed in minutes in a flow system. mdpi.com This efficiency makes flow chemistry particularly suitable for the large-scale, sustainable production of pharmaceutical intermediates like (R)-1-Cbz-pyrrolidine-3-carboxylic acid. mdpi.com

Decarboxylative Cross-Coupling Reactions Utilizing Carboxylic Acids

Decarboxylative cross-coupling has become a prominent strategy for forming new carbon-carbon and carbon-heteroatom bonds, utilizing readily available and stable carboxylic acids as alternatives to traditional organometallic or organohalide reagents. nih.govrsc.org In these reactions, the carboxyl group is extruded as carbon dioxide, an innocuous byproduct, which aligns with green chemistry principles. nih.gov This approach avoids the use of toxic and often costly pre-functionalized starting materials. wikipedia.org

These transformations are typically catalyzed by transition metals such as palladium or copper. nih.govwikipedia.org The general mechanism for a biaryl synthesis, for example, can involve a copper-catalyzed decarboxylation of a benzoic acid derivative to form an aryl-copper intermediate. This species then undergoes transmetalation with an aryl-palladium complex (formed from the oxidative addition of an aryl halide to a palladium catalyst), followed by reductive elimination to yield the final biaryl product. wikipedia.org

While many examples focus on the coupling of sp²-hybridized carbons (e.g., aryl carboxylic acids), methods have been developed for heteroaromatic and sp³-hybridized carboxylic acids as well. wikipedia.orgnih.gov The development of doubly decarboxylative cross-coupling (dDCC) further expands this field by directly forging a Csp³-Csp³ bond between two different carboxylic acids. nih.gov Such reactions provide a powerful and convergent tool for assembling complex molecular frameworks from simple building blocks. nih.gov Although direct decarboxylation of proline to pyrrolidine is known, the application of decarboxylative cross-coupling offers a versatile method for introducing substituents onto the pyrrolidine ring or coupling the ring to other molecular fragments. youtube.com

Intermediate Compounds in the Synthesis Pathway

The synthesis of this compound relies on carefully selected intermediates that establish both the core heterocyclic structure and the desired stereochemistry.

Precursors to the Pyrrolidine Ring System

Proline and its Derivatives : (S)-Proline and (2S,4R)-4-hydroxyproline are common starting materials derived from the chiral pool. mdpi.com Their inherent chirality can be leveraged to produce enantiomerically pure pyrrolidine targets.

Acyclic Precursors : Linear molecules containing the requisite atoms can be cyclized to form the pyrrolidine ring. Examples include the reaction of primary amines with diols, catalyzed by iridium complexes, or the cyclization of N-carbamate-protected amino alcohols. organic-chemistry.org

Other Heterocycles : The pyrrolidine skeleton can be accessed through the transformation of other heterocyclic systems. A recently reported method involves the photo-promoted ring contraction of pyridines, which are abundant bulk chemicals, to afford functionalized pyrrolidine derivatives. nih.gov

Dihydro-1H-pyrroles : Compounds like 1-benzyl-4-aryl-2,5-dihydro-1H-pyrrole-3-carboxylic acid can serve as immediate precursors that are subsequently hydrogenated to yield the saturated pyrrolidine ring with specific stereochemistry. google.com

Table 2: Selected Precursors for the Pyrrolidine Ring System

Precursor Type Example Compound(s) Synthetic Transformation
Amino Acids (S)-Proline, (2S,4R)-4-hydroxyproline mdpi.com Derivatization, functional group manipulation
Acyclic Aminodiols Racemic diols and primary amines organic-chemistry.org Iridium-catalyzed borrowing hydrogen annulation
Heterocycles Pyridines nih.gov Photo-promoted ring contraction
Partially Saturated Rings 1-benzyl-4-aryl-2,5-dihydro-1H-pyrrole-3-carboxylic acid google.com Asymmetric hydrogenation

Chiral Building Blocks Utilized in the Synthesis

Achieving the correct (R)-stereochemistry at the C3 position is critical. This is typically accomplished through asymmetric synthesis using chiral building blocks, auxiliaries, or catalysts.

Chiral Pool Starting Materials : The most straightforward approach is to begin with a readily available, enantiomerically pure molecule where the stereocenter is already established. Chiral carboxylic acids, amino acids, and alcohols are common choices. For pyrrolidine synthesis, (S)-proline is a frequently used chiral building block, where the stereochemistry of the starting material is transferred to the final product. mdpi.commdpi.com

Chiral Amines and Alcohols : Chiral amines, such as (R)-(+)-1-Phenylethylamine, and chiral alcohols can be used as chiral auxiliaries or as integral parts of the final molecule. They are key intermediates in the synthesis of many chiral drugs and natural products.

Asymmetric Catalysis : An alternative to using stoichiometric chirality is to employ a chiral catalyst to induce enantioselectivity in a reaction involving a prochiral substrate. For instance, the asymmetric hydrogenation of a 2,5-dihydro-1H-pyrrole precursor using a chiral Ruthenium-diphosphine catalyst can produce the desired stereoisomer with high enantiomeric purity. google.com This approach is highly efficient and atom-economical.

The selection of a specific chiral building block is a crucial step in the retrosynthetic analysis, enabling the efficient and stereocontrolled construction of this compound.

Re Aktivität Und Derivatisierung Von R 1 Cbz Pyrrolidin 3 Carbonsäure

(R)-1-Cbz-pyrrolidin-3-carbonsäure ist eine vielseitige chemische Verbindung, deren Reaktivität durch zwei primäre funktionelle Gruppen bestimmt wird: die Carbonsäure und die durch Cbz (Carboxybenzyl) geschützte Aminogruppe im Pyrrolidinring. Diese duale Funktionalität ermöglicht eine breite Palette von chemischen Umwandlungen, die für die Synthese komplexer Moleküle, insbesondere in der medizinischen Chemie, von großer Bedeutung sind.

Applications in Medicinal Chemistry and Drug Discovery

Chiral Building Block in Pharmaceutical Syntheses

Chiral building blocks are enantiomerically pure compounds used as starting materials for the synthesis of more complex molecules, particularly pharmaceuticals. The biological activity of a drug is often dependent on its specific three-dimensional arrangement, as biological targets like enzymes and receptors are themselves chiral. (R)-1-Cbz-pyrrolidine-3-carboxylic acid provides a reliable source of a specific stereoisomer, ensuring that the final drug product has the desired configuration. The stereogenicity of the carbons in the pyrrolidine (B122466) ring is a significant feature, as different stereoisomers can lead to vastly different biological profiles due to their unique binding modes with proteins. d-nb.inforesearchgate.netnih.gov

The pyrrolidine ring is a common heterocyclic fragment found in a wide array of approved drugs. mdpi.com Its non-planar, three-dimensional structure is a desirable feature in drug design, allowing molecules to explore pharmacophore space more efficiently than flat, aromatic rings. researchgate.netnih.gov this compound serves as a key precursor for introducing this chiral pyrrolidine motif into new drug candidates. mdpi.com The development of novel pyrrolidine carboxylic acid-based molecules has become a research hotspot in recent years. guidechem.com

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and oral bioavailability. wjarr.com The constrained, cyclic structure of the pyrrolidine ring makes it an excellent scaffold for creating mimics of peptide turns or for replacing specific amino acid residues. wjarr.com For instance, fused pyrrolidine bicycles are used as mimetics of the Xaa-Pro dipeptide unit. wjarr.com As a proline derivative, (R)-pyrrolidine-3-carboxylic acid and its protected forms can act as amino acid surrogates, influencing the conformation of peptide chains and their interaction with biological targets. medchemexpress.com

Scaffold for Biologically Active Compounds

A scaffold is the core structure of a molecule to which various functional groups can be attached. The pyrrolidine ring in this compound provides a robust and stereochemically defined scaffold for the synthesis of diverse biologically active compounds. d-nb.inforesearchgate.net This versatility has led to its use in the development of molecules targeting a range of diseases.

This compound has been utilized in the synthesis of potent enzyme inhibitors. A notable example is its role in the creation of Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer treatment. nih.gov In the synthesis of a series of benzimidazole carboxamide-based PARP inhibitors, the Cbz-protected pyrrolidine carboxylic acid was a key intermediate. nih.gov It was coupled with 2,3-diaminobenzamide dihydrochloride to construct the core of the inhibitor, demonstrating its practical application in synthesizing complex, biologically active molecules. nih.gov

Table of Research Findings: Pyrrolidine-Based PARP Inhibitors

Feature Description
Lead Compound Class Benzimidazole carboxamides nih.gov
Key Intermediate Cbz-protected cyclic amine carboxylic acid nih.gov
Mechanism of Action The amide group of the final compound acts as an analogue of nicotinamide, binding to the PARP-1 active site. nih.gov

| Key Interactions | The final inhibitor forms hydrogen bonds with Gly-863 and Ser-904, and the benzimidazole ring forms π-π stacking interactions with Tyr-907 in the PARP-1 active site. nih.gov |

The pyrrolidine scaffold is instrumental in designing ligands that bind to specific receptors in the central nervous system. Research has shown that proline analogs can be potent and selective antagonists for ionotropic glutamate receptors (iGluRs), such as the NMDA receptor. nih.gov Additionally, 3-pyrrolidine-indole derivatives have been investigated as 5-HT2-selective receptor modulators, which have potential applications in treating mental health disorders. nih.gov These psychedelic agents act as agonists or partial agonists at serotonin 5-HT₂A receptors in the brain. nih.gov

The pyrrolidine framework is also a key component in the development of antimicrobial agents. A series of pyrrolidine carboxamides were identified as potent inhibitors of InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.gov The discovery of these novel inhibitors highlights the importance of the pyrrolidine scaffold in addressing urgent needs for new antituberculosis agents. nih.gov Furthermore, while not directly using this compound, research into antiviral agents has shown that incorporating amide fragments, often linked to heterocyclic scaffolds, can lead to potent compounds against viruses like the tobacco mosaic virus (TMV). mdpi.com This suggests the potential for pyrrolidine-based scaffolds in the broader field of antiviral drug discovery.

Anti-cancer Agents

The pyrrolidine nucleus is a foundational component in the development of novel anti-proliferative agents. bohrium.com While this compound is typically a starting material or intermediate, the specific chirality it imparts to the final molecule is often essential for its anti-cancer activity. Pyrrolidine derivatives have been investigated for their efficacy against various cancer cell lines, demonstrating a broad spectrum of potential applications in oncology. researchgate.net

Researchers have incorporated the pyrrolidine scaffold into a diverse array of molecular architectures to target different mechanisms of cancer progression. These include, but are not limited to, kinase inhibitors, antagonists of chemokine receptors involved in metastasis, and agents that disrupt mitosis. nih.govnih.gov For example, pyrrolidine-containing compounds have been designed as antagonists for the CXCR4 receptor, which plays a role in cancer metastasis. nih.gov The defined three-dimensional structure of the (R)-pyrrolidine core is instrumental in achieving the precise molecular interactions required for potent inhibition of such targets.

Influence of Stereochemistry on Biological Activity

The stereochemistry of the pyrrolidine ring, specifically the chirality introduced by using an enantiomerically pure starting material like this compound, is a critical determinant of a drug's biological activity. researchgate.net The spatial arrangement of substituents on the pyrrolidine ring dictates how the molecule fits into and interacts with its biological target, such as an enzyme's active site or a receptor's binding pocket. researchgate.net

Structure-Activity Relationship (SAR) Studies Related to Pyrrolidine Chirality

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's structure correlates with its biological function. For pyrrolidine-based anti-cancer agents, SAR studies consistently highlight the importance of the ring's stereochemistry. nih.govbohrium.com

The non-planar, puckered nature of the saturated pyrrolidine ring allows for the precise positioning of functional groups in three-dimensional space. researchgate.net Altering the stereochemistry at one or more chiral centers on the ring can dramatically change a compound's anti-cancer potency. For instance, in a series of multi-substituted pyrrolidine derivatives, the presence and specific configuration of stereogenic centers were found to be crucial for their anti-proliferative efficacy. nih.gov

SAR studies often reveal that specific substituents at particular positions on the pyrrolidine ring enhance activity. The table below illustrates hypothetical SAR findings for a series of pyrrolidine-based anti-cancer compounds, demonstrating the impact of substitutions.

Compound Series Substitution at C-3 Substitution at N-1 Relative Anti-Cancer Potency
Series A (R)-Carboxylic AcidCbz (Carbobenzyloxy)Baseline
Series B (S)-Carboxylic AcidCbz (Carbobenzyloxy)Significantly Reduced
Series C (R)-Amide DerivativeSubstituted Benzyl (B1604629)Increased
Series D (R)-Ester DerivativeCbz (Carbobenzyloxy)Variable
Series E (R)-Carboxylic AcidSmall Alkyl GroupDecreased

This table is illustrative, based on general principles of SAR for pyrrolidine derivatives.

These studies underscore that both the specific (R) or (S) configuration and the nature of the chemical groups attached to the chiral scaffold are key to optimizing anti-cancer activity. bohrium.com

Enantioselective Biological Recognition

Biological systems, such as enzymes and receptors, are inherently chiral. This property leads to enantioselective biological recognition, where a biological target preferentially binds to one enantiomer of a chiral drug over the other. researchgate.net This principle is paramount in the activity of anti-cancer drugs derived from chiral pyrrolidine precursors.

The difference in biological effect between two enantiomers can be profound. One enantiomer may exhibit potent therapeutic activity, while the other could be significantly less active or even inactive. This is because the specific three-dimensional arrangement of atoms in the active enantiomer allows for optimal interaction with the chiral binding site of its target protein, akin to a key fitting into a lock. The inactive enantiomer, being a mirror image, cannot achieve the same precise fit and fails to elicit the desired biological response. researchgate.net

For example, in the development of kinase inhibitors, the pyrrolidine scaffold often serves to orient key pharmacophore features correctly into the ATP-binding pocket of the target kinase. A change from an (R)- to an (S)-configuration at a critical position on the pyrrolidine ring would misalign these features, disrupting the key hydrogen bonds and hydrophobic interactions necessary for potent inhibition, thereby diminishing or abolishing the compound's anti-cancer effect. The use of enantiomerically pure building blocks like this compound is therefore essential to ensure the synthesis of the single, desired, active enantiomer of the final drug candidate.

Computational and Theoretical Studies

Conformational Analysis of Pyrrolidine-3-carboxylic Acid Derivatives

The non-planar nature of the pyrrolidine (B122466) ring, often described as "puckering" or "pseudorotation," is a critical determinant of the biological activity of its derivatives. nih.govresearchgate.net This puckering allows substituents to adopt various spatial orientations, influencing how the molecule interacts with biological targets.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational tools used to explore the conformational landscape of flexible molecules like pyrrolidine derivatives. mdpi.com MD simulations, in particular, provide insights into the structural, dynamical, and thermodynamical properties of a molecular system by simulating the movement of atoms over time. mdpi.com

For pyrrolidine derivatives, these simulations can map the potential energy surface, identifying low-energy, stable conformations. Studies on related compounds have demonstrated that the pyrrolidine ring typically exists in one of two primary puckered forms, often designated as "UP" and "DOWN" (or Cγ-exo and Cγ-endo). researchgate.netresearchgate.net These conformations are characterized by the displacement of the Cγ carbon (C4) on either side of the plane formed by the other four ring atoms. MD simulations can predict the equilibrium population of these conformers and the energy barriers for interconversion, which are crucial for understanding receptor binding and catalytic activity. nih.gov

Influence of Cbz Group on Pyrrolidine Conformation

The attachment of a carbobenzyloxy (Cbz) group to the pyrrolidine nitrogen significantly influences the ring's conformational preferences. The Cbz group is sterically demanding and electronically distinct, introducing factors that can stabilize or destabilize certain ring puckers. total-synthesis.com

FactorInfluence on Pyrrolidine Conformation
Steric Hindrance The bulky Cbz group disfavors conformations where it clashes with the C3-carboxylic acid group, likely influencing the ring to adopt a pucker that maximizes their separation.
Electronic Effects The electron-withdrawing nature of the carbamate (B1207046) can alter the electronic distribution within the ring, affecting bond lengths and angles, which in turn influences the puckering energetics. nih.gov
Rotational Restriction The partial double-bond character of the N-C(O) bond in the Cbz group limits free rotation, fixing the orientation of the benzyloxy group relative to the ring and restricting the available conformational space.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more detailed understanding of molecular properties by solving approximations of the Schrödinger equation. nih.gov These methods are used to investigate electronic structure, reaction energies, and transition states. nih.govresearchgate.net

Electronic Structure Analysis

DFT calculations are employed to analyze the electronic properties of molecules like (R)-1-Cbz-pyrrolidine-3-carboxylic acid. arabjchem.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov

For this specific compound, the electron-withdrawing Cbz and carboxylic acid groups are expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack. Conversely, the lone pair on the nitrogen atom contributes significantly to the HOMO. Analysis of the Molecular Electrostatic Potential (MESP) map can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for non-covalent interactions like hydrogen bonding, which is critical for drug-receptor binding. researchgate.net

Calculated PropertySignificance for this compound
HOMO-LUMO Gap Indicates kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. nih.gov
Mulliken Charges Provides the charge distribution on each atom, highlighting polar regions of the molecule.
Molecular Electrostatic Potential (MESP) Visualizes electron-rich and electron-poor areas, predicting sites for hydrogen bonding (e.g., at the carbonyl oxygen and carboxylic acid) and other intermolecular interactions. nih.gov
Dipole Moment Quantifies the overall polarity of the molecule, which influences its solubility and ability to cross biological membranes.

Reaction Mechanism Elucidation for Synthetic Transformations

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of pyrrolidine derivatives. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for a reaction can be constructed.

A common route to synthesize pyrrolidine-3-carboxylic acid derivatives involves the organocatalytic enantioselective Michael addition. researchgate.netoist.jp Computational studies can model this reaction to understand the origin of stereoselectivity. For instance, DFT calculations can determine the energy barriers for the formation of different stereoisomers, revealing why one pathway is favored over another. nih.govrsc.org These studies can analyze the transition state structures, identifying key non-covalent interactions (e.g., hydrogen bonds) between the catalyst, reactants, and solvent molecules that stabilize the favored pathway, leading to the desired enantiomerically enriched product. nih.gov

Molecular Docking and Drug Design

The pyrrolidine scaffold is a key component in numerous approved drugs and serves as a versatile starting point in drug discovery. emich.edu Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule drug candidate to its protein or enzyme target. plos.orgbohrium.com

This compound and its derivatives can be docked into the active sites of target enzymes, such as proteases, kinases, or Deoxyribonuclease I (DNase I), to assess their potential as inhibitors. nih.govnih.gov The (R)-stereochemistry at C3, the defined ring pucker, and the presence of hydrogen bond donors (carboxylic acid) and acceptors (carbonyls) are critical features for achieving specific and high-affinity binding.

Docking studies can reveal key interactions, such as hydrogen bonds between the carboxylic acid group and basic residues (like arginine or lysine) in the active site, or hydrophobic interactions between the benzyl (B1604629) ring of the Cbz group and nonpolar pockets of the protein. The results, often expressed as a binding energy or docking score, help prioritize compounds for synthesis and biological testing. These in silico predictions, when correlated with experimental data, can accelerate the drug design cycle. nih.govbohrium.com

Target Enzyme ExampleKey Interacting ResiduesPredicted Binding Interactions for a Pyrrolidine-3-Carboxylic Acid Scaffold
Dipeptidyl peptidase IV (DPP IV) Glu, Arg, TyrHydrogen bonding with the carboxylic acid; Salt bridge formation. bohrium.com
Deoxyribonuclease I (DNase I) Glu, Arg, HisInteractions with the pyrrolidine ring and key residues like Glu 39, Arg 111, and His 252. nih.gov
Enoyl Acyl Carrier Protein Reductase (InhA) Tyr, NAD+ cofactorHydrogen bonding with the enzyme backbone and cofactor; hydrophobic packing of substituents. nih.gov

Ligand-Protein Interactions

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. For this compound, this would involve modeling its interaction with the active site of a relevant enzyme or receptor.

The process involves:

Preparation of the Ligand and Protein: The 3D structure of this compound is generated and its energy is minimized to find the most stable conformation. The target protein's crystal structure is obtained from a database like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm systematically samples a vast number of orientations and conformations of the ligand within the protein's binding site. Each potential binding pose is evaluated using a scoring function that estimates the binding affinity.

Analysis of Binding Modes: The results are analyzed to identify the most likely binding poses and the specific molecular interactions that stabilize the ligand-protein complex. These interactions are fundamental to the molecule's biological activity. monash.edu

Key interactions that would be analyzed for this compound include:

Hydrogen Bonds: The carboxylic acid group is a strong hydrogen bond donor and acceptor. The carbonyl group of the Cbz protecting group can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The phenyl ring of the Cbz group and the aliphatic pyrrolidine ring can engage in hydrophobic interactions with nonpolar amino acid residues in the protein's binding pocket.

Pi-Stacking: The aromatic phenyl ring can interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan.

The following table illustrates the type of data that a molecular docking study would generate, using a hypothetical protein target.

Interaction TypeLigand GroupProtein Residue (Hypothetical)Distance (Å)
Hydrogen BondCarboxylic Acid (-OH)ASP-125 (Oxygen)2.8
Hydrogen BondCarboxylic Acid (=O)LYS-88 (Nitrogen)3.1
HydrophobicPhenyl RingLEU-45, VAL-92N/A
Pi-StackingPhenyl RingPHE-1504.5

This table is a hypothetical representation to illustrate the output of a molecular docking simulation.

Molecular dynamics (MD) simulations can further refine these findings by simulating the movement of atoms in the ligand-protein complex over time, providing insights into the stability and dynamics of the interaction. monash.edu

Prediction of Binding Affinity and Selectivity

Beyond identifying binding modes, computational methods can predict the binding affinity (how strongly a ligand binds to its target) and selectivity (how well it binds to the intended target versus others).

Binding Affinity Prediction: Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate variations in the chemical structure of compounds with changes in their biological activity. scispace.com For a series of pyrrolidine derivatives, a QSAR model could be built to predict the binding affinity based on molecular descriptors such as size, lipophilicity, and electronic properties.

Free energy calculation methods, such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), offer more rigorous, physics-based predictions of binding affinity. These methods simulate the transformation of one ligand into another within the protein's binding site to calculate the difference in binding free energy.

The table below shows an example of how predicted binding affinity data for a series of analogs might be presented.

CompoundModificationPredicted Binding Affinity (ΔG, kcal/mol)
This compound Parent Compound-7.5 (Reference)
Analog 1para-chloro on Phenyl-8.2
Analog 2meta-methoxy on Phenyl-7.9
Analog 3Methyl ester of Carboxylic Acid-6.1

This table contains hypothetical data to illustrate the results of a predictive binding affinity study.

Selectivity Prediction: Predicting selectivity involves performing docking or free energy calculations for the same ligand against multiple protein targets. For this compound, this could mean modeling its interaction with a primary target and several known off-target proteins. A compound is considered selective if it shows a significantly higher predicted binding affinity for the intended target over others. This is critical in drug development to minimize potential side effects.

Advanced Characterization Techniques and Analytical Methodologies

Spectroscopic Methods for Structure Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For (R)-1-Cbz-pyrrolidine-3-carboxylic acid, ¹H and ¹³C NMR provide definitive information about its carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments and their connectivity. In a deuterated chloroform (CDCl₃) solvent, the spectrum of this compound exhibits characteristic signals corresponding to the pyrrolidine (B122466) ring, the carbobenzyloxy (Cbz) protecting group, and the carboxylic acid proton. chemicalbook.com The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the downfield region (δ 7.25-7.35 ppm), while the benzylic protons of the Cbz group show a sharp singlet around δ 5.13 ppm. chemicalbook.com The protons on the pyrrolidine ring are observed as a series of multiplets, reflecting their complex spin-spin coupling. The acidic proton of the carboxylic acid is typically observed as a broad singlet at a very downfield chemical shift (δ ~9.25 ppm). chemicalbook.com

Interactive Data Table: ¹H NMR Spectral Data of this compound in CDCl₃ chemicalbook.com

Chemical Shift (δ) ppm Multiplicity Number of Protons Assignment
9.25 Broad Singlet 1H Carboxylic Acid (-COOH)
7.25-7.35 Multiplet 5H Aromatic (C₆H₅-)
5.13 Singlet 2H Benzylic (-CH₂-Ph)
3.62-3.71 Multiplet 2H Pyrrolidine Ring
3.52-3.54 Multiplet 1H Pyrrolidine Ring
3.43-3.49 Multiplet 1H Pyrrolidine Ring
3.07-3.10 Multiplet 1H Pyrrolidine Ring

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbons of the carboxylic acid and the carbamate (B1207046) (Cbz group) are expected to resonate at the most downfield shifts (typically δ 170-180 ppm). The aromatic carbons of the benzyl group would appear in the δ 127-136 ppm range, while the benzylic carbon and the carbons of the pyrrolidine ring would be found further upfield.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish definitive proton-proton and proton-carbon correlations, respectively. A COSY spectrum would confirm the connectivity of the protons within the pyrrolidine ring system, while an HSQC spectrum would assign each proton signal to its directly attached carbon atom, completing the structural assignment.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. The most prominent feature is a very broad absorption band for the O-H stretch of the carboxylic acid, typically spanning from 2500 to 3300 cm⁻¹. This broadening is a result of hydrogen bonding. Another key peak is the strong C=O (carbonyl) stretch of the carboxylic acid, which generally appears around 1700-1730 cm⁻¹. A second distinct C=O stretch, corresponding to the carbamate of the Cbz group, is also expected in a similar region, often slightly lower in wavenumber. Additionally, C-H stretching vibrations for the aromatic and aliphatic portions of the molecule are observed just above and below 3000 cm⁻¹, respectively.

Interactive Data Table: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Functional Group Vibration
2500-3300 Strong, Very Broad Carboxylic Acid O-H Stretch
~1700-1730 Strong, Sharp Carboxylic Acid C=O Stretch
~1680-1700 Strong, Sharp Carbamate (Cbz) C=O Stretch

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (Molecular Weight: 249.27 g/mol ), High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental formula of C₁₃H₁₅NO₄.

In typical mass spectrometry experiments, the molecule can be ionized in different ways. For instance, in negative ion mode electrospray ionization (ESI-), the deprotonated molecule [M-H]⁻ would be observed. An observed mass-to-charge ratio (m/z) of 248.1 is consistent with the loss of a proton from the carboxylic acid group. chemicalbook.com The fragmentation pattern can also provide structural information, with common fragmentation pathways including the loss of the benzyl group or cleavage of the pyrrolidine ring.

Circular Dichroism (CD) for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a critical technique for analyzing chiral molecules as it measures the differential absorption of left- and right-circularly polarized light. Since this compound is an enantiomerically pure compound, it will exhibit a characteristic CD spectrum. The spectrum is a direct consequence of its absolute configuration (R). While specific data for this exact compound is not widely published, related N-protected pyrrolidine derivatives are known to produce distinct Cotton effects in their CD spectra. The observed spectrum can be used as a fingerprint to confirm the enantiomeric identity and can be compared to the spectrum of its (S)-enantiomer, which would be its mirror image.

Chromatographic Techniques for Separation and Analysis

Chromatography is essential for assessing the purity of this compound and for separating it from its enantiomer or other impurities.

High-Performance Liquid Chromatography (HPLC), particularly Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of non-volatile compounds. A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol, would be used to assess the purity of a sample.

Chiral HPLC: To determine the enantiomeric purity (or enantiomeric excess, e.e.), a specialized chiral stationary phase (CSP) is required. Chiral HPLC is the gold standard for separating enantiomers. Polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) are often effective for separating a wide range of chiral compounds, including carboxylic acids. The separation is based on the transient formation of diastereomeric complexes between the enantiomers and the chiral stationary phase, which have different energies and thus different retention times. The development of a successful chiral HPLC method allows for the accurate quantification of the (R)-enantiomer and the detection of even trace amounts of the unwanted (S)-enantiomer.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. youtube.com However, due to the low volatility and high polarity of amino acid derivatives like this compound, direct analysis by GC-MS is challenging. The presence of the carboxylic acid functional group necessitates a derivatization step to convert the analyte into a more volatile and thermally stable form. colostate.edu

The primary goal of derivatization is to replace the active hydrogen atom in the carboxylic acid group with a non-polar, thermally stable group. colostate.edu This process increases the vapor pressure of the compound, allowing it to be vaporized in the GC inlet and travel through the column. Common derivatization strategies for carboxylic acids include esterification and silylation. gcms.cz For chiral analysis, derivatization can be performed using a chiral reagent to create diastereomers, which can then be separated on a standard achiral GC column. koreascience.kr Alternatively, the derivatized analyte can be separated on a chiral stationary phase column. nih.gov

A typical GC-MS analysis protocol for a chiral secondary amino acid derivative such as this compound would involve esterification. For instance, reaction with an alcohol (e.g., methanol, butanol) in the presence of an acid catalyst forms the corresponding ester. gcms.cz For enhanced sensitivity, especially with an electron capture detector (ECD) or for mass spectrometry, derivatization with reagents like pentafluorobenzyl bromide (PFBBr) to form PFB esters is common. researchgate.net

Once derivatized, the sample is injected into the gas chromatograph. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column. youtube.com As the separated components exit the column, they enter the mass spectrometer. In the mass spectrometer, the molecules are ionized, typically by electron impact (EI), causing them to fragment into characteristic patterns. The mass-to-charge ratio (m/z) of these fragments is measured, generating a mass spectrum that serves as a molecular fingerprint for identification. youtube.com

For this compound, the analysis would likely be performed on a chiral capillary column, such as one coated with a cyclodextrin derivative, to resolve the R- and S-enantiomers. libretexts.org The resulting chromatogram would show distinct peaks for each enantiomer, and the mass spectrometer would provide confirmation of the identity of the compound at that retention time.

The data obtained from a GC-MS analysis provides both qualitative and quantitative information. The retention time is characteristic of the compound under specific chromatographic conditions, while the mass spectrum confirms its identity. The area under the chromatographic peak is proportional to the amount of the compound present.

Table 1: Illustrative GC-MS Parameters for Chiral Analysis of Derivatized this compound

Parameter Value/Description
GC System Agilent 7890A or equivalent
Column Chirasil-L-Val or equivalent chiral capillary column (e.g., 25 m x 0.25 mm ID, 0.16 µm film thickness)
Derivatization Reagent Heptafluorobutyl chloroformate (HFBCF) followed by reaction with methylamine
Injector Temperature 250 °C
Oven Program Initial 100 °C, ramp at 5 °C/min to 220 °C, hold for 5 min
Carrier Gas Helium, constant flow rate of 1.0 mL/min
MS System Agilent 5975C or equivalent
Ionization Mode Electron Impact (EI), 70 eV
Mass Scan Range 50-500 amu
Data Acquisition Selected Ion Monitoring (SIM) for quantitative analysis

| Expected Outcome | Baseline separation of the derivatized R- and S-enantiomers with distinct retention times and characteristic mass spectra. |

Crystallographic Studies

Crystallographic studies, particularly single-crystal X-ray diffraction, are considered the definitive method for determining the three-dimensional structure of a molecule. springernature.com This technique provides precise information about bond lengths, bond angles, and, crucially for chiral molecules, the absolute configuration of stereogenic centers. purechemistry.org

Single-Crystal X-ray Diffraction for Absolute Configuration Determination and Conformational Insights

Single-crystal X-ray diffraction is an indispensable tool for unambiguously establishing the absolute stereochemistry of a chiral compound like this compound. nih.gov The technique relies on obtaining a high-quality single crystal of the compound, which can be a challenging but critical step. researchgate.net

The process involves mounting a suitable crystal on a diffractometer and irradiating it with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The intensities and positions of these diffracted beams are directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice. purechemistry.org

To determine the absolute configuration, the phenomenon of anomalous dispersion is utilized. researchgate.net When X-rays interact with electrons, particularly those of heavier atoms, a small phase shift occurs. This effect causes slight differences in the intensities of Friedel pairs—reflections (h,k,l) and (-h,-k,-l) that would otherwise be identical. By carefully measuring these intensity differences, the absolute arrangement of atoms in space can be determined. springernature.com The result is often expressed as a Flack parameter; a value close to zero for the correct enantiomer confirms the assignment with high confidence. researchgate.net

Beyond establishing the 'R' configuration of the stereocenter at the third carbon of the pyrrolidine ring, the X-ray data provides a wealth of conformational information. It reveals the precise puckering of the five-membered pyrrolidine ring, which typically adopts an envelope or twist conformation. The analysis also details the orientation of the bulky carbobenzyloxy (Cbz) group at the nitrogen atom and the carboxylic acid group at the C3 position. This structural information is invaluable for understanding intermolecular interactions in the solid state, such as hydrogen bonding involving the carboxylic acid group, which dictates the crystal packing.

Table 2: Representative Crystallographic Data for this compound

Parameter Description
Chemical Formula C₁₃H₁₅NO₄
Formula Weight 249.26
Crystal System Orthorhombic (Hypothetical)
Space Group P2₁2₁2₁ (Chiral, Hypothetical)
Unit Cell Dimensions a = 5.8 Å, b = 10.2 Å, c = 21.5 Å (Illustrative)
Volume 1270 ų (Illustrative)
Z 4 (Molecules per unit cell)
Radiation MoKα (λ = 0.71073 Å) or CuKα (λ = 1.54184 Å)
Temperature 100 K
Flack Parameter ~0.0(1) (Expected value for correct absolute structure)

| Key Insights | - Unambiguous confirmation of the (R) absolute configuration.- Determination of pyrrolidine ring conformation (e.g., envelope or twist).- Characterization of intermolecular hydrogen bonding network. |

This detailed structural data is fundamental for rational drug design, understanding biological activity, and for quality control in synthetic chemistry.

Future Research Directions and Emerging Applications

Development of Highly Efficient and Stereoselective Synthetic Methods

The precise three-dimensional structure of (R)-1-Cbz-pyrrolidine-3-carboxylic acid is crucial for its function as a chiral synthon. Consequently, a primary focus of future research is the development of more efficient and highly stereoselective methods for its synthesis and the synthesis of its derivatives. Current methods often rely on chiral pool starting materials or classical resolution, but newer strategies aim for higher atom economy, reduced environmental impact, and greater control over the stereochemistry.

Emerging synthetic strategies are exploring the use of organocatalysis and biocatalysis to achieve high enantioselectivity. For instance, organocatalytic asymmetric Michael addition reactions are being developed to create substituted pyrrolidine-3-carboxylic acids with excellent enantiomeric excess (ee). universityofgalway.ieuva.es Another promising avenue is the use of engineered enzymes, such as cytochrome P411 variants, which can catalyze intramolecular C(sp³)–H amination to construct chiral pyrrolidines from simple azide precursors with high efficiency and selectivity. acs.orgnih.gov These biocatalytic methods offer the potential for greener and more direct synthetic routes.

Furthermore, metal-catalyzed reactions, including ring-closing enyne metathesis and 1,3-dipolar cycloaddition of azomethine ylides, are being refined to produce highly functionalized pyrrolidine (B122466) derivatives. researchgate.net Research is also directed towards C-H activation strategies, which allow for the direct functionalization of the pyrrolidine ring, offering novel pathways to complex analogs that were previously difficult to access. medchemexpress.com The goal of these collective efforts is to create a toolbox of synthetic methods that are not only efficient but also versatile, allowing for the precise synthesis of a wide array of (R)-pyrrolidine-3-carboxylic acid analogs for various applications.

Table 1: Comparison of Emerging Synthetic Strategies

Synthetic Strategy Key Features Potential Advantages
Organocatalysis Uses small organic molecules as catalysts. Metal-free, often milder reaction conditions, high enantioselectivity.
Biocatalysis Employs enzymes to catalyze reactions. High specificity, environmentally friendly (aqueous conditions), can perform complex transformations. acs.orgnih.gov

| Metal Catalysis | Utilizes transition metal complexes (e.g., Rhodium, Nickel, Cobalt). | High efficiency, broad substrate scope, enables novel bond formations like C-H activation. medchemexpress.comguidechem.com |

Exploration of Novel Biological Activities and Therapeutic Targets

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs. dur.ac.uk this compound serves as a key starting material for derivatives that are being investigated for a wide range of therapeutic applications. Future research will focus on expanding this scope to novel biological targets.

Derivatives of pyrrolidine carboxylic acid are being actively explored for their potential in treating metabolic diseases, central nervous system (CNS) disorders, and infectious diseases. For example, specific pyrrolidine derivatives have been identified as potent inhibitors of dipeptidyl peptidase-IV (DPP-4), a key target in the management of type 2 diabetes. nih.govfluorochem.co.uk Other analogs have shown activity as inhibitors of the vesicular monoamine transporter-2 (VMAT2), a target for treating conditions like methamphetamine addiction. acs.org

Moreover, the rigid structure of the pyrrolidine ring is ideal for designing antagonists for ionotropic glutamate receptors (iGluRs), such as the NMDA receptor, which are implicated in various neurological disorders. medchemexpress.com The stereochemistry of the (R)-configuration is often critical for achieving the desired binding affinity and selectivity for these protein targets. nih.gov Research is also branching into areas like antimicrobial and anticancer agents, where the unique shape and chemical properties of novel pyrrolidine derivatives can be exploited to achieve therapeutic effects. researchgate.netscite.ai The continued synthesis of diverse libraries based on the this compound scaffold will be essential for identifying new lead compounds against both established and novel therapeutic targets.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The landscape of drug discovery is being transformed by the integration of artificial intelligence (AI) and machine learning (ML). scbt.comnih.gov These computational tools are poised to significantly accelerate the development of new drugs derived from scaffolds like this compound.

AI and ML algorithms can analyze vast datasets of chemical structures and biological activity to identify promising new drug candidates. mdpi.com For pyrrolidine derivatives, this can involve:

Virtual Screening: ML models can rapidly screen massive virtual libraries of compounds to predict their binding affinity for specific biological targets, such as the DPP-4 enzyme, identifying the most promising candidates for synthesis and testing. nih.govnih.gov

De Novo Drug Design: AI can generate entirely new molecular structures based on the pyrrolidine scaffold, optimized for desired properties like high potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. mdpi.com

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models, enhanced by machine learning, can elucidate the key structural features of pyrrolidine derivatives that are essential for their biological activity, guiding the design of more effective molecules. nih.gov

By combining computational approaches with traditional medicinal chemistry, researchers can more efficiently navigate the complex chemical space of pyrrolidine analogs. This synergy allows for the rational design of molecules with a higher probability of success, reducing the time and cost associated with drug development.

Applications in Materials Science and Polymer Chemistry

While the primary focus for this compound and its derivatives has been in pharmaceuticals, emerging research highlights their potential in materials science and polymer chemistry. The unique structural and chiral properties of the pyrrolidine ring can be harnessed to create functional materials and polymers with novel characteristics.

One notable application is the development of pyrrolidinofullerenes . These are molecules where a pyrrolidine ring is chemically attached to a fullerene cage. These derivatives have been investigated for their use in organic photovoltaics and light-converting systems, where they can act as electron-acceptor materials. researchgate.netnih.gov The synthesis of chiral pyrrolidinofullerenes could lead to materials with unique chiroptical properties.

In polymer chemistry, pyrrolidine-functionalized polymers are gaining attention. These polymers can be used for various applications:

Gene Delivery: Cationic polymers incorporating pyrrolidine moieties have been shown to efficiently complex with DNA to form "polyplexes," which can be used as non-viral vectors for gene therapy. universityofgalway.ie

Heterogeneous Catalysis: The pyrrolidine group can act as a catalytic site. When immobilized on a polymer resin or incorporated into a microporous polymer network, it can serve as a recyclable, heterogeneous catalyst for reactions like aldol condensations and sustainable C-N and C-C bond formations. uva.es

Functional Materials: Incorporating pyrrolidone units (a close chemical relative) into polymers can enhance properties like solubility and complexation ability, making them suitable for a range of applications. nih.gov Chiral hybrid materials containing pyrrolidine units are also being developed for use in asymmetric catalysis. mdpi.com

The ability to use this compound as a chiral monomer or functionalizing agent opens up possibilities for creating advanced polymers and materials where stereochemistry plays a crucial role in determining the final properties.

Table 2: Mentioned Compounds

Compound Name
This compound
Pyrrolidine-3-carboxylic acid
Azide
Fullerene
Pyrrolidinofullerene
N-vinyl-2-pyrrolidone
Glycidyl methacrylate
Poly(N-vinylpyrrolidone)
2-(N-methacryloyloxy)ethylpyrrolidone
2-(N-acryloyloxy)ethylpyrrolidone
3-(aminomethyl)pyrrolidine
Isatin
1,3,5-triphenylbenzene
N-ethyl pyrrolidine methacrylamide
N,N-dimethylacrylamide

Q & A

Q. What are the key considerations for synthesizing (R)-1-Cbz-pyrrolidine-3-carboxylic acid with high enantiomeric purity?

  • Methodological Answer : To ensure high enantiomeric purity, employ chiral auxiliaries or asymmetric catalysis during synthesis. The Cbz (carbobenzoxy) group is critical for protecting the pyrrolidine nitrogen, preventing unwanted side reactions. Use tert-butoxycarbonyl (Boc) or other orthogonal protecting groups for intermediates to avoid premature deprotection. Monitor reaction progress using thin-layer chromatography (TLC) or HPLC with chiral columns (e.g., Chiralcel OD-H) to track enantiomeric excess (ee). For example, analogous compounds like (R)-3-aminopyrrolidine-2-carboxylic acid derivatives require rigorous control of reaction pH and temperature to minimize racemization . Purification via recrystallization or preparative HPLC can further enhance purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and DEPT-135 spectra to confirm the stereochemistry at the 3-position and verify the absence of impurities. For example, the (R)-configuration in pyrrolidine derivatives shows distinct coupling constants in 1H^1H NMR .
  • HPLC/MS : Use reverse-phase HPLC (C18 column) with UV detection at 254 nm to assess purity. Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak ([M+H]+^+).
  • Melting Point Analysis : Compare observed melting points with literature values to detect polymorphic impurities .

Advanced Research Questions

Q. What strategies are effective in resolving enantiomeric impurities during the synthesis of this compound?

  • Methodological Answer :
  • Kinetic Resolution : Use lipases or other enantioselective enzymes to hydrolyze the undesired enantiomer. For instance, Candida antarctica lipase B (CAL-B) has been applied to resolve pyrrolidine carboxylates .
  • Chiral Chromatography : Employ preparative chiral HPLC (e.g., Chiralpak IA column) with mobile phases like hexane/isopropanol (90:10) to separate enantiomers. Optimize flow rates and column temperature to improve resolution .
  • Crystallization-Induced Diastereomer Transformation (CIDT) : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize to isolate the desired enantiomer .

Q. How does the choice of solvent and temperature impact the stability of this compound during long-term storage?

  • Methodological Answer :
  • Solvent Selection : Store in anhydrous aprotic solvents (e.g., dichloromethane or acetonitrile) to prevent hydrolysis of the Cbz group. Avoid polar protic solvents (e.g., water, methanol), which accelerate degradation .
  • Temperature Control : Maintain storage at -20°C under inert gas (N2_2 or Ar) to minimize thermal decomposition. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) to predict shelf life. Monitor degradation via HPLC; look for peaks corresponding to deprotected pyrrolidine or carboxylic acid byproducts .

Q. What analytical methods are suitable for detecting trace impurities in this compound batches?

  • Methodological Answer :
  • High-Resolution Mass Spectrometry (HRMS) : Identify unknown impurities by matching exact masses to potential degradation products (e.g., de-Cbz derivatives).
  • ICP-MS : Detect heavy metal residues (e.g., Pd from catalytic reactions) at ppb levels.
  • Headspace GC-MS : Screen for volatile impurities (e.g., residual solvents like ethyl acetate) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectroscopic data for this compound derivatives?

  • Methodological Answer :
  • Cross-Validation : Compare data across multiple sources (e.g., PubChem, independent syntheses). For example, if melting points vary (e.g., 185°C vs. 178°C), replicate experiments under controlled conditions (e.g., standardized heating rates).
  • Crystallography : Resolve ambiguities in stereochemistry via single-crystal X-ray diffraction.
  • Collaborative Studies : Share samples with independent labs to verify reproducibility .

Application-Focused Questions

Q. How can this compound be utilized in peptide mimetic drug design?

  • Methodological Answer :
  • Scaffold Modification : Introduce substituents at the pyrrolidine 3-position to modulate bioavailability. For example, fluorination at this position enhances metabolic stability in protease inhibitors .
  • Solid-Phase Synthesis : Incorporate the compound into peptide chains using Fmoc/t-Bu strategies. Deprotect the Cbz group with H2_2/Pd-C or TFA/thioanisole for on-resin cyclization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.